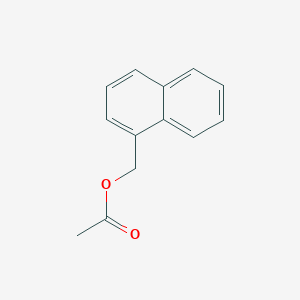

1-Naphthylmethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

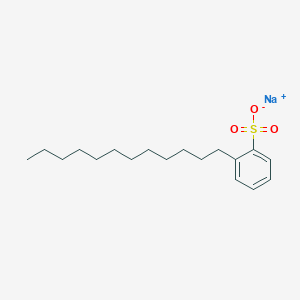

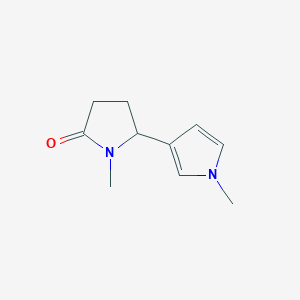

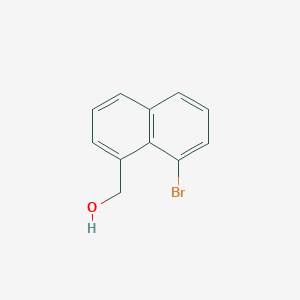

1-Naphthylmethyl acetate is a chemical compound that is widely used in scientific research. It is an ester of naphthalene and acetic acid and has the molecular formula C12H12O2. This compound is used in various fields of research, including biochemistry, pharmacology, and toxicology.

Mecanismo De Acción

The mechanism of action of 1-Naphthylmethyl acetate involves the hydrolysis of the ester bond by esterases and lipases. This reaction produces naphthol and acetic acid as byproducts. The rate of hydrolysis can be measured by monitoring the formation of naphthol using spectrophotometry or other analytical techniques.

Efectos Bioquímicos Y Fisiológicos

1-Naphthylmethyl acetate has no known biochemical or physiological effects in humans or animals. However, it is a common substrate for esterases and lipases, which play important roles in lipid metabolism and other cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-Naphthylmethyl acetate in lab experiments is its high purity and stability. This compound is commercially available and can be easily synthesized in the lab. Additionally, it is a common substrate for esterases and lipases, which are widely studied enzymes. One limitation of using 1-Naphthylmethyl acetate is that it may not accurately reflect the metabolism of other compounds in vivo. Additionally, the hydrolysis of 1-Naphthylmethyl acetate may be affected by factors such as pH, temperature, and the presence of other compounds.

Direcciones Futuras

There are several future directions for research on 1-Naphthylmethyl acetate. One area of interest is the development of new substrates for esterases and lipases that are more specific and sensitive than 1-Naphthylmethyl acetate. Additionally, researchers may investigate the environmental fate and toxicity of 1-Naphthylmethyl acetate and other naphthalene derivatives. Finally, the use of 1-Naphthylmethyl acetate and other ester substrates in drug discovery and development may be explored further.

Métodos De Síntesis

The synthesis of 1-Naphthylmethyl acetate involves the reaction between naphthalene and acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces 1-Naphthylmethyl acetate and acetic acid as byproducts. The yield of the reaction can be improved by using higher temperatures and longer reaction times.

Aplicaciones Científicas De Investigación

1-Naphthylmethyl acetate is used in various scientific research applications. It is commonly used as a substrate in enzyme assays to measure the activity of esterases and lipases. This compound is also used in studies of drug metabolism, as it is a common model substrate for cytochrome P450 enzymes. Additionally, 1-Naphthylmethyl acetate is used in studies of environmental toxicity, as it is a common pollutant in water and soil.

Propiedades

Número CAS |

13098-88-9 |

|---|---|

Nombre del producto |

1-Naphthylmethyl acetate |

Fórmula molecular |

C13H12O2 |

Peso molecular |

200.23 g/mol |

Nombre IUPAC |

naphthalen-1-ylmethyl acetate |

InChI |

InChI=1S/C13H12O2/c1-10(14)15-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3 |

Clave InChI |

DLZJIFRRPVEMAK-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CC=CC2=CC=CC=C21 |

SMILES canónico |

CC(=O)OCC1=CC=CC2=CC=CC=C21 |

Otros números CAS |

13098-88-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)